molecular formula C12H8Cl2N2 B14755401 (3,5-Dichlorophenyl)-phenyldiazene CAS No. 2528-65-6

(3,5-Dichlorophenyl)-phenyldiazene

Cat. No.: B14755401
CAS No.: 2528-65-6
M. Wt: 251.11 g/mol
InChI Key: HZILWDQYQBVWEQ-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)-phenyldiazene is an organic compound characterized by the presence of two phenyl rings, one of which is substituted with chlorine atoms at the 3 and 5 positions This compound is part of the diazene family, which contains a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichlorophenyl)-phenyldiazene typically involves the diazotization of 3,5-dichloroaniline followed by a coupling reaction with a suitable phenyl compound. The diazotization process involves treating 3,5-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then reacted with a phenyl compound under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The diazotization and coupling reactions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichlorophenyl)-phenyldiazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,5-Dichlorophenyl)-phenyldiazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine substituents enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

  • (3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichlorobenzamide derivatives

Comparison:

Properties

CAS No.

2528-65-6

Molecular Formula

C12H8Cl2N2

Molecular Weight

251.11 g/mol

IUPAC Name

(3,5-dichlorophenyl)-phenyldiazene

InChI

InChI=1S/C12H8Cl2N2/c13-9-6-10(14)8-12(7-9)16-15-11-4-2-1-3-5-11/h1-8H

InChI Key

HZILWDQYQBVWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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